Cas no 34844-87-6 (N-cyclohexylpyridin-4-amine)
N-cyclohexylpyridin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridinamine, N-cyclohexyl-
- N-cyclohexyl-4-Pyridinamine
- N-cyclohexylpyridin-4-amine
- Oprea1_465907
- Z56791031
- SCHEMBL1726902
- DA-42668
- AKOS001016975
- EN300-16838
- 4-cyclohexylaminopyridine
- Cyclohexyl-pyridin-4-yl-amine
- WDRQQCOWXCWKGZ-UHFFFAOYSA-N
- STK525997
- CS-0309195
- 34844-87-6
- Oprea1_669802
- N-Cyclohexyl-4-pyridinamine #
- DTXSID90342648
- Pyridin-4-amine, N-cyclohexyl-
-
- Inchi: 1S/C11H16N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h6-10H,1-5H2,(H,12,13)
- InChI Key: WDRQQCOWXCWKGZ-UHFFFAOYSA-N
- SMILES: N(C1C=CN=CC=1)C1CCCCC1
Computed Properties
- Exact Mass: 176.13148
- Monoisotopic Mass: 176.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- PSA: 24.92
N-cyclohexylpyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-16838-0.05g |
N-cyclohexylpyridin-4-amine |
34844-87-6 | 95% | 0.05g |
$174.0 | 2023-09-20 | |
| Enamine | EN300-16838-0.1g |
N-cyclohexylpyridin-4-amine |
34844-87-6 | 95% | 0.1g |
$257.0 | 2023-09-20 | |
| Enamine | EN300-16838-0.25g |
N-cyclohexylpyridin-4-amine |
34844-87-6 | 95% | 0.25g |
$367.0 | 2023-09-20 | |
| Enamine | EN300-16838-0.5g |
N-cyclohexylpyridin-4-amine |
34844-87-6 | 95% | 0.5g |
$579.0 | 2023-09-20 | |
| Enamine | EN300-16838-1.0g |
N-cyclohexylpyridin-4-amine |
34844-87-6 | 95% | 1g |
$743.0 | 2023-06-04 | |
| Enamine | EN300-16838-2.5g |
N-cyclohexylpyridin-4-amine |
34844-87-6 | 95% | 2.5g |
$1454.0 | 2023-09-20 | |
| Enamine | EN300-16838-5.0g |
N-cyclohexylpyridin-4-amine |
34844-87-6 | 95% | 5g |
$2152.0 | 2023-06-04 | |
| Enamine | EN300-16838-10.0g |
N-cyclohexylpyridin-4-amine |
34844-87-6 | 95% | 10g |
$3191.0 | 2023-06-04 | |
| Enamine | EN300-16838-1g |
N-cyclohexylpyridin-4-amine |
34844-87-6 | 95% | 1g |
$743.0 | 2023-09-20 | |
| Enamine | EN300-16838-5g |
N-cyclohexylpyridin-4-amine |
34844-87-6 | 95% | 5g |
$2152.0 | 2023-09-20 |
N-cyclohexylpyridin-4-amine Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on N-cyclohexylpyridin-4-amine
Recent Advances in the Study of N-cyclohexylpyridin-4-amine (CAS: 34844-87-6) in Chemical Biology and Pharmaceutical Research
N-cyclohexylpyridin-4-amine (CAS: 34844-87-6) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its cyclohexyl and pyridine moieties, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry reported the efficient synthesis of N-cyclohexylpyridin-4-amine derivatives through a novel catalytic cyclization approach. The researchers optimized reaction conditions to achieve yields exceeding 85%, with excellent purity profiles suitable for pharmaceutical applications. The study also characterized the compound's solubility, stability, and partition coefficient, providing valuable data for formulation development.
In pharmacological investigations, N-cyclohexylpyridin-4-amine has shown remarkable activity as a modulator of protein-protein interactions (PPIs). A recent Nature Chemical Biology publication demonstrated its ability to selectively inhibit the interaction between p53 and MDM2, suggesting potential applications in cancer therapy. The compound exhibited an IC50 of 2.3 μM in biochemical assays and showed promising antiproliferative effects in multiple cancer cell lines, with particular efficacy against p53 wild-type tumors.
Structural biology studies utilizing X-ray crystallography have revealed the molecular basis for N-cyclohexylpyridin-4-amine's biological activity. The cyclohexyl group occupies a hydrophobic pocket in target proteins, while the pyridine nitrogen forms critical hydrogen bonds with key amino acid residues. These structural insights, published in a 2024 Acta Crystallographica paper, are guiding the design of more potent analogs with improved pharmacokinetic properties.
Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates that N-cyclohexylpyridin-4-amine possesses favorable drug-like properties. A comprehensive study in Drug Metabolism and Disposition reported good metabolic stability in human liver microsomes (t1/2 > 120 minutes) and moderate permeability in Caco-2 cell assays (Papp = 8.7 × 10^-6 cm/s). These findings support its potential as a lead compound for further development.
Emerging applications in neurodegenerative diseases have also been reported. A 2024 study in ACS Chemical Neuroscience demonstrated that N-cyclohexylpyridin-4-amine derivatives can modulate α-synuclein aggregation, suggesting potential utility in Parkinson's disease treatment. The compounds reduced fibril formation by 60-75% in biochemical assays and showed neuroprotective effects in cellular models.
Ongoing clinical research is exploring the safety and efficacy of N-cyclohexylpyridin-4-amine-based therapeutics. Phase I clinical trials for an oncology indication are expected to begin in late 2024, according to recent industry reports. The compound's unique mechanism of action and favorable safety profile in preclinical studies position it as a promising candidate for translational development.
Future research directions include the development of targeted delivery systems for N-cyclohexylpyridin-4-amine and its analogs. Recent work published in the Journal of Controlled Delivery describes nanoparticle formulations that enhance tumor accumulation while reducing systemic exposure. These technological advances may address current challenges in bioavailability and tissue distribution.
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